N-[2-(4-chlorophenyl)ethyl]-4-{1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}butanamide
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Overview
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a quinazolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves multiple steps.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl ethylamine structure but lacks the piperidine and quinazolinone moieties.
Quinazolinone derivatives: Compounds with similar quinazolinone structures but different substituents.
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is unique due to its combination of a chlorophenyl group, a piperidine ring, and a quinazolinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C29H35ClN4O4 |
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Molecular Weight |
539.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H35ClN4O4/c1-20-16-21(2)18-32(17-20)27(36)19-34-25-7-4-3-6-24(25)28(37)33(29(34)38)15-5-8-26(35)31-14-13-22-9-11-23(30)12-10-22/h3-4,6-7,9-12,20-21H,5,8,13-19H2,1-2H3,(H,31,35) |
InChI Key |
NWDJLYSZZYQPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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